Dioxolane diyldimethanol

Cosmetic Chemistry Maillard Reaction Controlled Release

Researchers and procurement managers face stability and degradation challenges with conventional diols and reactive ketones like DHA powder. Dioxolane diyldimethanol solves this directly. - **Dual functionality:** Acts as a hydrolytically labile ketal-diol for cross-linked polycarbonates or a masked DHA equivalent. - **Key property:** LogP = -1.7 ensures high aqueous preference; 73% reproducible synthetic yield. - **Supply advantage:** Shelf-stable solid for anhydrous cosmetic or drug-eluting polymer matrices.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
Cat. No. B8699321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxolane diyldimethanol
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESC1COC(O1)(CO)CO
InChIInChI=1S/C5H10O4/c6-3-5(4-7)8-1-2-9-5/h6-7H,1-4H2
InChIKeyDEJIATRWWIRJHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dioxolane Diyldimethanol: Overview and Procurement Profile


Dioxolane diyldimethanol (systematically 1,3-dioxolane-2,2-dimethanol, CAS 540726-99-6) is a heterocyclic, symmetrical geminal diol featuring a 1,3-dioxolane ring with two equivalent hydroxymethyl substituents at the 2-position. This architecture classifies it as a bifunctional ketal-diol building block. Its primary documented utilities lie in serving as a monomer for biodegradable, functionalizable aliphatic polycarbonates [1] and as a stable, anhydrous precursor for the on-demand release of 1,3-dihydroxyacetone (DHA) in cosmetic and pharmaceutical matrices [2]. The compound’s procurement value is anchored in this dual capacity to act as a protected carbonyl equivalent and a polymer cross-linking node, distinguishing it from conventional linear diols.

Why Dioxolane Diyldimethanol Outperforms Generic Diols and Solketal


Unlike common linear diols (e.g., 1,3-propanediol or 1,4-butanediol), dioxolane diyldimethanol embeds a hydrolytically labile ketal function directly within its diol backbone. This structural feature enables controlled degradation of derived polymers into neutral species—a property that is absent in simple aliphatic diol-based polycarbonates [1]. Furthermore, compared to monofunctional dioxolanes such as solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), which is a single-hydroxyl solvent/additive, dioxolane diyldimethanol provides two equivalent primary hydroxyl groups. This critical difference makes it a functional cross-linker capable of building three-dimensional polymer networks, whereas solketal solely terminates polymer chains [2]. Substitution with a generic diol would thus fundamentally alter the macromolecular architecture and eliminate the possibility of acid-triggered deprotection to release a reactive ketone.

Head-to-Head Evidence for Selecting Dioxolane Diyldimethanol


Self-Tanning Efficacy vs. Dihydroxyacetone

In dermal self-tanning applications, 2,2-dihydroxymethyl-4-methyl-1,3-dioxolane and 2,2-dihydroxymethyl-4-ethyl-1,3-dioxolane—direct derivatives of the target compound—exhibited self-tanning reaction rates that are approximately equal to those of a standard DHA/water solution once applied to moistened human skin [1]. While the unsubstituted parent dioxolane diyldimethanol serves as the core structural platform, these alkyl-substituted analogs derived from cosmetically acceptable 1,2-diols demonstrate that the class maintains full DHA-level efficacy. This is significant because the dioxolane form offers superior handling and formulation stability over DHA dimer powder, with brown coloration developing within the same clinically relevant 2–5 hour window [1].

Cosmetic Chemistry Maillard Reaction Controlled Release

Synthetic Yield Comparison in LiAlH4 Reduction Routes

In the preparation of the target compound via LiAlH4 reduction of 1,3-dioxolane-2,2-dicarboxylate, a reproducible isolated yield of 73% was achieved for the colorless-to-pale-yellow viscous liquid product after fractional distillation (130–132°C at 35 Pa) [1]. This contrasts with the lower 47% yield observed when employing the alternative approach of direct LiAlH4 reduction starting from a different ester precursor under otherwise similar conditions [1]. The 73% yield represents a 26-percentage-point advantage over this specific comparator route, highlighting that the choice of starting dicarboxylate critically influences process efficiency.

Synthetic Methodology Ketal Formation Process Chemistry

Polymer Cross-Linking: Bifunctional Diol vs. Monofunctional Solketal

Dioxolane diyldimethanol possesses two chemically equivalent primary hydroxyl groups (hydrogen bond donor count = 2, hydrogen bond acceptor count = 4), enabling its use as a symmetrical cross-linking node and a monomer for functionalizable polycarbonates [1][2]. In sharp contrast, the structurally related but monofunctional dioxolane solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) carries only a single hydroxyl group (donor count = 1), limiting its polymer role to a chain-terminating co-monomer or pendant modifier. This binary-to-monofunctional differential means that networks synthesized with the target compound can exhibit up to a two-fold increase in cross-link density compared to solketal-containing formulations, assuming identical molar incorporation [2]. The resultant polycarbonates have been shown to degrade into neutral diols and CO2, avoiding the acidic micro-environment generated by polylactide or polyglycolide degradation [1].

Polymer Chemistry Biodegradable Materials Cross-Linking

Predicted Physicochemical Solubility Edge: Lower LogP than Solketal

Predicted physicochemical parameters indicate that dioxolane diyldimethanol has a calculated octanol-water partition coefficient (LogP) of -1.7 [1], whereas the monofunctional analog solketal typically exhibits a positive LogP (predicted ~0.2). This LogP difference of approximately 1.9 log units translates to a roughly 80-fold greater preference for the aqueous phase. For medical device or pharmaceutical applications where systemic exposure or rapid renal clearance of degradation products is required, this significantly higher hydrophilicity of the target compound reduces the risk of lipophilic tissue accumulation [2].

Formulation Science ADMET Prediction Hydrophilicity

High-Value Applications Driven by Quantitative Advantages


Anhydrous Pro-DHA Self-Tanning Formulations

Procure dioxolane diyldimethanol as a shelf-stable precursor to 1,3-dihydroxyacetone (DHA) for anhydrous self-tanning products. Evidence confirms that dioxolane derivatives derived from this scaffold generate visual tanning within 2–5 hours at rates indistinguishable from DHA/water solutions while avoiding the dimerization and water-sensitivity issues that plague DHA powder [1]. This enables the development of novel anhydrous gels, sprays, or towelette formulations with extended room-temperature storage stability.

Biodegradable and Functionalizable Polycarbonate Networks

Use dioxolane diyldimethanol as a bifunctional ketal-diol monomer for ring-opening polymerization into aliphatic polycarbonates. The two equivalent –CH₂OH groups permit the construction of cross-linked networks with tunable degradation kinetics, releasing only CO₂ and neutral diols upon hydrolysis, thereby avoiding the acidic micro-environment associated with polylactide implants [2]. The 73% reproducible synthetic yield from the dicarboxylate precursor [2] supports scalable monomer supply.

Hydrophilic Cross-Linker for Drug-Eluting Implants

Select dioxolane diyldimethanol as the hydrophilic cross-linking node in drug-eluting polymer matrices where low LogP values (–1.7) are critical for preventing lipophilic accumulation [3]. The predicted 80-fold greater aqueous preference over monofunctional dioxolanes like solketal provides a distinct safety advantage in implantable devices requiring gradual erosion and renal clearance of degradation fragments.

Protected Ketone Synthon for Pharmaceutical Synthesis

Employ dioxolane diyldimethanol as a masked 1,3-dihydroxyacetone equivalent in synthetic pathways requiring latent ketone functionality. The ketal hydrolyzes cleanly under mild acidic conditions (e.g., H₂SO₄) to liberate DHA, which serves as a versatile C3 building block [4]. This approach avoids direct handling of the reactive, hygroscopic DHA monomer until the deprotection step, improving process robustness and yield consistency.

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